molecular formula C15H17NO3 B13713844 3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid

3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid

Katalognummer: B13713844
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: DNPFUOIRAJAABD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a naphthyl group, and a butyric acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(7-methoxy-2-naphthyl)butyric acid typically involves multi-step organic reactionsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-4-(7-methoxy-2-naphthyl)butyric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the naphthyl group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-4-(7-methoxy-2-naphthyl)butyric acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C15H17NO3

Molekulargewicht

259.30 g/mol

IUPAC-Name

3-amino-4-(7-methoxynaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H17NO3/c1-19-14-5-4-11-3-2-10(6-12(11)8-14)7-13(16)9-15(17)18/h2-6,8,13H,7,9,16H2,1H3,(H,17,18)

InChI-Schlüssel

DNPFUOIRAJAABD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=CC(=C2)CC(CC(=O)O)N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.